molecular formula C8H8F3NO B13517715 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol

Katalognummer: B13517715
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: SXBXEOFSVLLXRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol: Similar structure but with a different substituent on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications .

Eigenschaften

Molekularformel

C8H8F3NO

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-[3-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-4-12-7(6)3-5-13/h1-2,4,13H,3,5H2

InChI-Schlüssel

SXBXEOFSVLLXRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)CCO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.